molecular formula C22H13ClF2N2O B4640786 2-(4-chlorophenyl)-N-(2,4-difluorophenyl)quinoline-4-carboxamide

2-(4-chlorophenyl)-N-(2,4-difluorophenyl)quinoline-4-carboxamide

Cat. No.: B4640786
M. Wt: 394.8 g/mol
InChI Key: MCUJCPLYPPHPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-(2,4-difluorophenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2,4-difluorophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2,4-difluorophenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl rings or the quinoline core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2,4-difluorophenyl)quinoline-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinoline-4-carboxamide: Lacks the chlorophenyl and difluorophenyl substitutions.

    4-chloro-2-phenylquinoline: Similar structure but without the carboxamide group.

    N-(2,4-difluorophenyl)quinoline-4-carboxamide: Lacks the chlorophenyl group.

Uniqueness

2-(4-chlorophenyl)-N-(2,4-difluorophenyl)quinoline-4-carboxamide is unique due to the presence of both 4-chlorophenyl and 2,4-difluorophenyl groups, which may confer distinct biological activities and chemical properties compared to its analogs. These structural features can influence its binding affinity, selectivity, and overall pharmacokinetic profile.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(2,4-difluorophenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClF2N2O/c23-14-7-5-13(6-8-14)21-12-17(16-3-1-2-4-19(16)26-21)22(28)27-20-10-9-15(24)11-18(20)25/h1-12H,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUJCPLYPPHPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-N-(2,4-difluorophenyl)quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenyl)-N-(2,4-difluorophenyl)quinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(4-chlorophenyl)-N-(2,4-difluorophenyl)quinoline-4-carboxamide
Reactant of Route 4
Reactant of Route 4
2-(4-chlorophenyl)-N-(2,4-difluorophenyl)quinoline-4-carboxamide
Reactant of Route 5
Reactant of Route 5
2-(4-chlorophenyl)-N-(2,4-difluorophenyl)quinoline-4-carboxamide
Reactant of Route 6
Reactant of Route 6
2-(4-chlorophenyl)-N-(2,4-difluorophenyl)quinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.